molecular formula C13H17N3O2S B2941063 1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole CAS No. 2097926-88-8

1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole

Cat. No. B2941063
CAS RN: 2097926-88-8
M. Wt: 279.36
InChI Key: HHOWEVICYSTRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride” is an organic compound with the molecular weight of 261.75 . It is also known as MSMP.


Molecular Structure Analysis

The InChI code for “(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride” is 1S/C6H12ClNO4S2/c1-13(9,10)8-3-2-6(4-8)5-14(7,11)12/h6H,2-5H2,1H3 . This provides a standardized representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride” is a powder . The compound “(1-methanesulfonylpyrrolidin-3-yl)methanol” has a molecular weight of 179.24 .

Scientific Research Applications

Green Chemistry and Methane Conversion

Green Chemistry Perspectives of Methane Conversion : Research on the conversion of methane into more valuable hydrocarbons through catalytic methylation of aromatic compounds offers a green chemistry perspective. This process, termed "oxidative methylation," involves the use of oxygen as a stoichiometry reactant and showcases the potential for environmentally benign methods in chemical synthesis. The study emphasizes the significance of zeolite catalysts in enhancing the reaction's efficiency and sustainability, highlighting the green chemistry implications of methane conversion processes (Adebajo, 2007).

Methanotrophic Archaea and Methane Oxidation

Reverse Methanogenesis and Methanotrophic Archaea : A comprehensive review of the anaerobic oxidation of methane (AOM) mediated by methanotrophic archaea explores the reverse methanogenesis pathway. This process, crucial for methane sink in marine environments, involves complex interactions between methanotrophic archaea and other microorganisms. The review sheds light on the molecular mechanisms, highlighting the unique adaptations and potential biotechnological applications of methanotrophic bacteria in environmental and industrial settings (Timmers et al., 2017).

Synthesis and Chemical Properties

Novel Synthesis Approaches : Studies on novel synthesis methods for chemical compounds, such as omeprazole and its pharmaceutical impurities, reveal insights into cleaner and more efficient production techniques. These approaches emphasize the need for sustainable development in chemical synthesis, aiming to reduce environmental impact and improve yield and process efficiency. The exploration of novel synthesis routes is crucial for advancing pharmaceutical manufacturing and other chemical industries (Saini et al., 2019).

Environmental Impact and Remediation

Contamination and Removal Techniques : Research on the contamination and removal of persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions emphasizes the importance of developing cleaner and more effective removal techniques. The review covers advanced oxidation processes, adsorption, and other sustainable methods for pollutant removal, highlighting the ongoing efforts to mitigate environmental contamination and protect water resources (Prasannamedha & Kumar, 2020).

Safety and Hazards

“(1-methanesulfonylpyrrolidin-3-yl)methanol” has the following hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2-methyl-1-(1-methylsulfonylpyrrolidin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-10-14-12-5-3-4-6-13(12)16(10)11-7-8-15(9-11)19(2,17)18/h3-6,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOWEVICYSTRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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